molecular formula C12H21N3 B12110617 N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine

N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine

Cat. No.: B12110617
M. Wt: 207.32 g/mol
InChI Key: LUZCSSSYAPIZJE-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine (CAS: 1152516-82-9) is a synthetic organic compound featuring a cyclohexylamine group connected via a 3-(imidazol-1-yl)propyl linker. The compound is commercially available through three suppliers, indicating moderate industrial relevance .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)cyclohexanamine

InChI

InChI=1S/C12H21N3/c1-2-5-12(6-3-1)14-7-4-9-15-10-8-13-11-15/h8,10-12,14H,1-7,9H2

InChI Key

LUZCSSSYAPIZJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for preparing N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine. One common method involves the reaction of cyclohexylamine with imidazole in the presence of appropriate catalysts. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactivity:: N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at different positions.

Common Reagents and Conditions::

    Imidazole: Used as a starting material.

    Cyclohexylamine: Reactant for the synthesis.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

Major Products:: The major products depend on the specific reaction conditions. These could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine finds applications in:

    Medicine: It may act as a potential drug candidate due to its unique structure and pharmacological properties.

    Chemical Biology: Researchers explore its interactions with biological targets.

    Industry: It could serve as a building block for designing new compounds.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, potentially affecting cellular processes. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The compound belongs to a family of N-substituted imidazole-propylamines, where the amine group is attached to diverse cyclic or aromatic substituents. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Commercial Comparison
Compound Name CAS Number Substituent on Amine Key Features Suppliers
N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine 1152516-82-9 Cyclohexane Bulky hydrophobic group 3
N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine 1251151-86-6 Cyclobutane Smaller ring, higher ring strain 2
N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine 1152522-49-0 Cyclopentane Intermediate ring size, reduced strain 2
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine 1602820-19-8 Cyclohexane + methyl Branched chain, steric hindrance N/A
1p (Pyrimidine-triazole derivative)* N/A Pyrimidin-4-amine Nitro-triazole substituent N/A

*Derived from .

Physicochemical Properties

  • Thermal Stability : The pyrimidine-triazole analog (1p) exhibits a melting point of 198–200 °C (with decomposition) , suggesting higher thermal stability due to its aromatic nitro group. The cyclohexanamine derivative likely has a lower melting point owing to its flexible cyclohexane ring.
  • Synthetic Yield : The synthesis of 1p achieved a 66% yield via GP2 methodology . Comparable yields for cyclohexanamine derivatives are unreported but may vary based on amine reactivity.

Structural Analysis Tools

Crystallographic characterization of such compounds often employs SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for graphical representation .

Functional and Application Differences

  • Biological Activity: Imidazole derivatives are known for antimicrobial and antifungal properties. The nitro-triazole group in 1p may enhance electron-deficient character, influencing binding to enzymatic targets like cytochrome P450 . The cyclohexanamine analog’s bulkier structure could modulate selectivity in such interactions.
  • Commercial Viability : With three suppliers, the cyclohexanamine derivative is more accessible than its cyclobutane and cyclopentane counterparts, suggesting broader applicability in drug discovery or chemical synthesis .

Biological Activity

N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring attached to a cyclohexane structure via a propyl linker. This unique structure contributes to its diverse biological activity.

Molecular Formula: C13_{13}H18_{18}N2_{2}

Molecular Weight: 206.30 g/mol

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanamine with an appropriate imidazole derivative under controlled conditions. Various synthetic routes have been explored, including:

  • Direct Amine Reaction: Cyclohexanamine reacts with 3-(1H-imidazol-1-yl)propyl bromide in the presence of a base.
  • Boc Protection Method: The use of Boc-protected intermediates to enhance yields and selectivity during synthesis.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound has shown effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2015 µg/mL
Escherichia coli1820 µg/mL
Pseudomonas aeruginosa1525 µg/mL

The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways associated with nucleic acid synthesis. The imidazole moiety is thought to play a crucial role in this activity by interacting with essential enzymes in bacteria.

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited MRSA growth effectively, suggesting potential applications in treating resistant infections.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cell lines to evaluate the safety profile of this compound. The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for further development.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antiviral Activity: Preliminary studies indicate potential antiviral properties against certain viruses, warranting further investigation.
  • Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

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